molecular formula C10H13N B3210765 2-Methyl-6-(prop-1-en-2-yl)aniline CAS No. 107859-36-9

2-Methyl-6-(prop-1-en-2-yl)aniline

Cat. No. B3210765
Key on ui cas rn: 107859-36-9
M. Wt: 147.22 g/mol
InChI Key: VJTWBPYESVIFDB-UHFFFAOYSA-N
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Patent
US04699651

Procedure details

49B was dissolved in 60 ml of toluene containing 5 mg of iodine, and the mixture was refluxed overnight. The solvent was evaporated and the residue was distilled in a short-path bantumware apparatus to give 2-(2-amino-3-methylphenyl)propene (49C), as a colorless oil, b.p.: 82°-85° C. (2 Torr.).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]([CH3:12])([CH3:11])O>C1(C)C=CC=CC=1.II>[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]([CH3:12])=[CH2:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1C)C(O)(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
II

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled in a short-path bantumware apparatus

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1C)C(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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